

Application Notes and Protocols for the Synthesis of Ageliferin Derivatives

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ageliferin and its derivatives are a class of marine alkaloids isolated from sponges of the genus Agelas. These compounds have garnered significant interest in the scientific community due to their complex molecular architecture and promising biological activities, including antimicrobial, antiviral, and anticancer properties. Notably, certain **Ageliferin** derivatives have been identified as inhibitors of the Cbl-b ubiquitin ligase, a key negative regulator of T-cell activation, making them attractive targets for the development of novel cancer immunotherapies.

These application notes provide a comprehensive overview of modern synthetic strategies to access **Ageliferin** and its analogs. Detailed experimental protocols for key transformations are provided, along with a comparative analysis of different synthetic routes. Furthermore, a diagram of the Cbl-b signaling pathway, a known target of **Ageliferin** derivatives, is included to provide biological context for drug development efforts.

Comparative Summary of Synthetic Strategies

The synthesis of the complex dimeric structure of **Ageliferin** has been approached through several distinct strategies. The following table summarizes the key features and reported overall yields of three prominent methods.

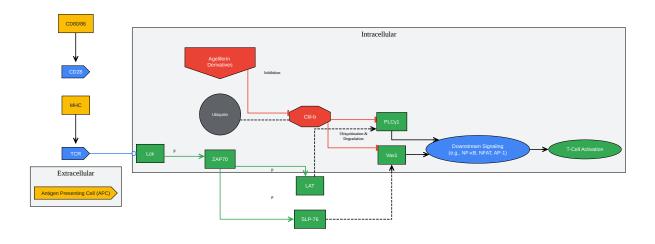


Synthetic Strategy	Key Transformatio n(s)	Precursors	Reported Overall Yield	Reference
Asymmetric Synthesis via Oxidative Radical Cyclization	Mn(III)-mediated oxidative radical 5-exo/6-endo cyclization	Azidoimidazole and allylic ester derivatives	~5-10%	[1][2]
Acyl N- amidinyliminium Ion Rearrangement	Sml ₂ -mediated reduction and TFAA-induced ring expansion	Spirocyclic precursors derived from y- butyrolactone	~14% from hemiaminals	[3]
Biomimetic Photocatalytic [4+2] Cycloaddition	Visible-light induced photocatalysis using fac-[Ir(ppy)3]	Protected hymenidin or oroidin-type monomers	~3-13% (dimerization step)	Bioinspired Synthesis of Sceptrin, Ageliferin and Six Piperine Dimers by Photo(Flow) catalysis: [2+2] vs [4+2] Cycloaddition (ChemRxiv)

Signaling Pathway of Interest: Cbl-b Inhibition

Ageliferin derivatives have been shown to inhibit the E3 ubiquitin ligase Cbl-b. Cbl-b is a crucial negative regulator of T-cell activation. By inhibiting Cbl-b, these compounds can lower the threshold for T-cell activation, thereby enhancing the immune response against cancer cells. The following diagram illustrates the simplified Cbl-b signaling pathway in T-cells.





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Caption: Cbl-b signaling pathway in T-cell activation and its inhibition by **Ageliferin** derivatives.

Experimental Protocols

The following protocols are adapted from published literature and provide a general framework for the synthesis of **Ageliferin** and its derivatives. Researchers should consult the original publications for more detailed information and characterization data.

Protocol 1: Asymmetric Synthesis via Mn(III)-Mediated Oxidative Radical Cyclization



This protocol outlines the key oxidative cyclization step for the construction of the **Ageliferin** core.[1][2]



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Caption: Workflow for Mn(III)-mediated oxidative radical cyclization.

Materials:

- Azidoimidazole-containing β-ketoester precursor
- Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O) or Manganese(III) picolinate
- · Acetic acid or Methanol
- Standard solvents for work-up and chromatography (e.g., ethyl acetate, water, brine, hexanes)
- · Reverse-phase silica gel

Procedure:

- Preparation of the β-Ketoester Precursor: The synthesis of the starting β-ketoester involves multiple steps, including the coupling of an azidoimidazole derivative with an allylic ester.[1] For detailed procedures, refer to the supplementary information of the cited literature.
- Reaction Setup: In a round-bottom flask, dissolve the β-ketoester precursor in the chosen solvent (acetic acid or methanol).



- Initiation of Cyclization: To the solution of the precursor, add a solution of the Mn(III) salt (e.g., Mn(OAc)₃ in acetic acid). The reaction mixture will typically change color.
- Reaction Conditions: Heat the mixture to the specified temperature (e.g., 50-60 °C for Mn(OAc)₃ in acetic acid, or 90 °C for Mn(picolinate)₃ in methanol) and stir for the time indicated in the source literature, monitoring the reaction by TLC or LC-MS.
- Work-up: Upon completion, cool the reaction to room temperature and quench by pouring it into water.
- Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
 Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Purification: Concentrate the crude product under reduced pressure. Purify the residue by column chromatography, often using reverse-phase silica gel to minimize product loss, to afford the cyclized product.[1]

Protocol 2: Synthesis via Acyl N-amidinyliminium Ion Rearrangement

This protocol details the key steps of debromination, reduction, and ring expansion to form the **Ageliferin** core from a spirocyclic precursor.[3]

Materials:

- Spirocyclic precursor (e.g., diastereomer 9c from the reference)
- Samarium(II) iodide (Sml₂) solution in THF
- Trifluoroacetic anhydride (TFAA)
- Trifluoroacetic acid (TFA)
- 1N Hydrochloric acid (HCl)
- Anhydrous THF



Solvents for HPLC purification

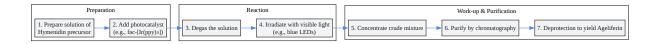
Procedure:

- Debromination and Reduction:
 - Cool a solution of the spirocyclic precursor in aqueous THF to -40 °C.
 - Add an excess of Sml₂ solution in THF dropwise.
 - Allow the reaction to slowly warm to room temperature. The reaction progress can be monitored by LC-MS. This step results in the formation of epimeric hemiaminals.
- Purification of Hemiaminals: Purify the resulting hemiaminals using preparative HPLC to separate them from samarium salts.
- Ring-Expanding Rearrangement:
 - To a solution of the purified hemiaminals in THF, add TFA followed by TFAA.
 - Heat the reaction mixture (e.g., 70 °C). This initiates the ring expansion.
- · Hydrolysis and Final Product Isolation:
 - After the rearrangement is complete, perform a hydrolytic work-up with 1N HCl.
 - Purify the final product, racemic **Ageliferin**, by preparative reverse-phase HPLC.

Protocol 3: Biomimetic Photocatalytic [4+2] Cycloaddition

This protocol describes the dimerization of a hymenidin-type precursor to form the **Ageliferin** skeleton using visible light photocatalysis.





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